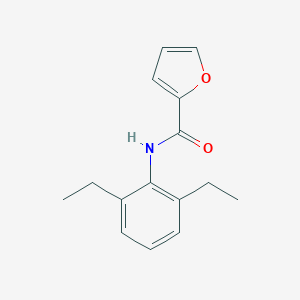

N-(2,6-diethylphenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H17NO2/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) |

InChI Key |

SBWNVHBEJWNDCI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2,6-Diethylphenyl)furan-2-carboxamide: Structural & Synthetic Monograph

The following technical guide details the chemical structure, synthesis, and application profile of N-(2,6-diethylphenyl)furan-2-carboxamide .

This guide is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the molecule as a privileged scaffold for exploring steric hindrance and metabolic stability in amide-based pharmacophores.

Chemical Identity & Core Architecture[1][2]

This compound represents a strategic fusion of a heteroaromatic furan ring and a sterically hindered aniline derivative. It serves as a critical chemotype in Structure-Activity Relationship (SAR) studies, particularly for evaluating the "ortho-effect" on amide bond stability against hydrolytic enzymes.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-(2,6-diethylphenyl)furan-2-carboxamide |

| Common Class | Furan-2-carboxamide; N-aryl heteroamide |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| SMILES | CCc1cccc(CC)c1NC(=O)c2ccco2 |

| Key Substructures | 2-Furoyl group (H-bond acceptor); 2,6-Diethylaniline (Steric block) |

Structural Analysis: The Ortho-Effect

The defining feature of this molecule is the 2,6-diethyl substitution on the phenyl ring. Unlike a simple N-phenylamide, the ethyl groups at the ortho positions create significant steric bulk.

-

Conformational Lock: The steric hindrance forces the phenyl ring to rotate out of planarity with the amide bond, often adopting a perpendicular conformation relative to the amide plane. This reduces conjugation but significantly increases lipophilicity and membrane permeability.

-

Metabolic Shielding: The ethyl groups physically block nucleophilic attack at the carbonyl carbon, rendering the amide bond highly resistant to hydrolysis by liver amidases or bacterial proteases.

Synthetic Protocols

The synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide is typically achieved via nucleophilic acyl substitution. Two primary pathways are recommended depending on scale and purity requirements.

Pathway A: Acyl Chloride Coupling (High Throughput)

This is the preferred method for gram-scale synthesis due to rapid kinetics and high yield.

-

Reagents: Furan-2-carbonyl chloride (Furoyl chloride), 2,6-Diethylaniline, Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), Inert atmosphere (N₂).

Step-by-Step Protocol:

-

Preparation: Dissolve 2,6-diethylaniline (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM under nitrogen. Cool the solution to 0°C.

-

Addition: Add furan-2-carbonyl chloride (1.05 equiv) dropwise over 15 minutes. The reaction is exothermic; control temperature to prevent side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.

Pathway B: Direct Amide Coupling (Library Synthesis)

Used when avoiding acid chlorides is necessary (e.g., functional group tolerance).

-

Reagents: Furan-2-carboxylic acid, HATU or EDC·HCl, DIPEA.

-

Solvent: DMF or DMF/DCM (1:1).

Visualization: Synthetic & Metabolic Logic

The following diagram illustrates the synthesis pathway and the subsequent metabolic stability logic conferred by the structure.

Figure 1: Synthetic route and the mechanism of metabolic resistance due to steric hindrance.

Physicochemical Profile & Applications

Calculated Properties

| Parameter | Value (Est.)[1][2] | Significance |

| LogP (Lipophilicity) | 3.2 – 3.5 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential. |

| Topological Polar Surface Area (TPSA) | ~42 Ų | Indicates good oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interactions. |

| Rotatable Bonds | 3 | Limited flexibility due to steric lock, reducing entropic penalty upon binding. |

Research Applications

-

Kinase Inhibition (Oncology): The furan-carboxamide motif acts as a bioisostere for benzamides in VEGFR-2 inhibitors. The 2,6-diethyl substitution mimics the hydrophobic pocket interactions seen in drugs like Pazopanib.

-

Agrochemical Safeners: Structurally homologous to furilazole, this compound class is investigated for upregulating P450 enzymes in crops, protecting them from herbicide damage.

-

Quorum Sensing Inhibition: Furan-2-carboxamides inhibit Pseudomonas aeruginosa biofilm formation by antagonizing the LasR receptor. The lipophilic tail (2,6-diethylphenyl) aids in penetrating the bacterial biofilm matrix.

References

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 2025.[3] Link

-

Context: Validates the furan-2-carboxamide scaffold as a bioisostere for furanones in anti-biofilm activity.[3]

-

-

N-(2,2-Diphenylethyl)furan-2-carboxamide Synthesis & Characterization. Molbank, 2025. Link

- Context: Provides detailed experimental protocols for furan-2-carboxamide coupling reactions relevant to the target molecule.

-

Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res., 2024.[4][5] Link

- Context: Comprehensive review of the pharmacological profile of furan-carboxamide deriv

-

PubChem Compound Summary: 5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide. National Library of Medicine. Link

- Context: Structural analog data used for physicochemical property estim

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide | C21H21NO2 | CID 54580603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

molecular weight and formula of N-(2,6-diethylphenyl)furan-2-carboxamide

[1][2][3]

Executive Summary

N-(2,6-diethylphenyl)furan-2-carboxamide (CAS: 356093-34-0) is a sterically hindered amide derivative structurally related to the carboxamide class of fungicides (e.g., Fenfuram) and quorum-sensing inhibitors. Characterized by the presence of a 2,6-diethylphenyl "steric shield," this molecule exhibits enhanced metabolic stability compared to its unhindered analogs by resisting enzymatic hydrolysis. It serves as a critical chemical probe in the development of agrochemical fungicides and antibiofilm agents targeting the LasR receptor in Pseudomonas aeruginosa.

Chemical Identity & Physicochemical Profile

The following data aggregates calculated properties and catalog specifications to establish a baseline for experimental validation.

| Property | Value | Technical Note |

| CAS Number | 356093-34-0 | Verified via chemical catalogs [1, 4]. |

| IUPAC Name | N-(2,6-diethylphenyl)furan-2-carboxamide | |

| Molecular Formula | C₁₅H₁₇NO₂ | |

| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water due to lipophilic diethylphenyl group. |

| LogP (Calc) | ~3.8 - 4.2 | High lipophilicity driven by ethyl substituents. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding (e.g., LasR). |

| H-Bond Acceptors | 2 (Furan O, Amide O) |

Synthetic Methodology

Rationale

The synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide is most efficiently achieved via a nucleophilic acyl substitution using furan-2-carbonyl chloride. The 2,6-diethyl substitution on the aniline ring introduces significant steric hindrance, which nucleophilicity. Therefore, the protocol requires a non-nucleophilic base (e.g., Triethylamine or DIPEA) and an aprotic solvent (DCM or THF) to drive the reaction to completion without forming side products.

Protocol: Schotten-Baumann Acylation

Reagents:

-

2,6-Diethylaniline (1.0 eq)[1]

-

Furan-2-carbonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: Dissolve 2,6-diethylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add furan-2-carbonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Note: The slow addition prevents localized overheating and minimizes di-acylation byproducts, though the steric bulk makes di-acylation unlikely.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), followed by brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Reaction Logic Visualization

Figure 1: Step-by-step synthetic workflow for the acylation of 2,6-diethylaniline.

Biological & Chemical Applications

Structural Analog to Carboxamide Fungicides

This molecule is a structural analog of Fenfuram (N-phenyl-2-furancarboxamide). The introduction of ethyl groups at the 2,6-positions of the phenyl ring serves a specific medicinal chemistry purpose: Steric Shielding .

-

Mechanism: The bulky ethyl groups twist the phenyl ring out of planarity with the amide bond. This conformation protects the amide bond from enzymatic hydrolysis by esterases/amidases in soil or biological systems.

-

Application: Used as a reference standard in designing "super-stable" fungicides or herbicides (similar to the chloroacetanilide class like Alachlor) [3].

Antibiofilm Activity (Quorum Sensing Inhibition)

Furan-2-carboxamides have been identified as bioisosteres of N-acyl homoserine lactones (AHLs), the natural signaling molecules in Gram-negative bacteria.

-

Target: LasR receptor in Pseudomonas aeruginosa.

-

Activity: The furan ring mimics the lactone headgroup of AHL, while the lipophilic 2,6-diethylphenyl tail mimics the acyl chain. This molecule acts as a competitive antagonist, inhibiting biofilm formation without killing the bacteria (reducing resistance pressure) [1].

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) mapping biological function to molecular fragments.

Analytical Characterization Profile

To validate the synthesis, the following spectral signals are expected.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8–8.0 ppm (s, 1H): Amide NH (Broad singlet).

-

δ 7.5 ppm (d, 1H): Furan H5.

-

δ 7.2 ppm (d, 1H): Furan H3.

-

δ 7.1–7.3 ppm (m, 3H): Phenyl aromatic protons (H3, H4, H5).

-

δ 6.5 ppm (dd, 1H): Furan H4.

-

δ 2.6 ppm (q, 4H): Methylene protons of ethyl groups (-CH₂CH₃).

-

δ 1.2 ppm (t, 6H): Methyl protons of ethyl groups (-CH₂CH₃).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated m/z 244.13.

-

[M+Na]⁺: Calculated m/z 266.11.

-

References

-

ChemScene. (n.d.). N-(2,6-Diethylphenyl)furan-2-carboxamide Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2,6-Diethylaniline. Retrieved from

-

Castillo, F. et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Retrieved from

-

AK Scientific. (n.d.). N-(2,6-Diethylphenyl)furan-2-carboxamide Catalog Entry. Retrieved from

Technical Guide: Medicinal Chemistry of Furan-2-Carboxamide Derivatives

[1]

Executive Summary

The furan-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from protein kinases (VEGFR, EGFR) to G-protein coupled receptors (GPCRs) and viral proteases.[1] Despite its versatility, the deployment of this moiety requires a nuanced understanding of its electronic properties and metabolic liabilities .

This guide provides a rigorous analysis of the furan-2-carboxamide pharmacophore, detailing its structure-activity relationships (SAR), metabolic activation pathways (the "furan problem"), and synthesis protocols. It is designed to empower medicinal chemists to exploit the scaffold's binding potential while mitigating toxicity risks.[1][2]

Chemical Space & Structural Features[1][3][4][5]

The furan-2-carboxamide moiety consists of an electron-rich aromatic furan ring linked to a carboxamide group.[1] This combination offers unique physicochemical properties:

-

Electronic Character: The furan ring is π-excessive (electron-rich), making it susceptible to electrophilic attack.[1][2] The oxygen atom acts as a weak hydrogen bond acceptor.[1][2]

-

Conformational Bias: The amide bond at the C2 position allows for distinct conformers (syn vs anti relative to the furan oxygen), which can be locked by intramolecular hydrogen bonding or steric effects, influencing receptor binding affinity.

-

Bioisosterism: It is frequently used as a bioisostere for phenyl or thiophene rings to improve water solubility (due to the oxygen atom) and alter metabolic profiles.[1][2]

Physicochemical Profile (Representative Data)

| Property | Furan-2-Carboxamide | Phenylamide (Comparison) | Impact on Drug Design |

| H-Bond Acceptors | 2 (Furan O, Amide O) | 1 (Amide O) | Enhanced solubility; additional binding interactions.[1] |

| Lipophilicity (cLogP) | Lower | Higher | Improved aqueous solubility; reduced non-specific binding.[1][2] |

| Aromaticity | Lower resonance energy | Higher | Higher reactivity toward metabolism (oxidation).[1][2] |

| Polar Surface Area | ~55 Ų | ~40 Ų | Influences membrane permeability and BBB penetration.[1][2] |

Metabolic Liability & Mitigation: The "Furan Problem"

A critical consideration for this scaffold is the potential for bioactivation.[1][2] The electron-rich furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to the formation of reactive metabolites that can cause hepatotoxicity.[2]

Mechanism of Toxicity

The metabolic pathway typically involves:

-

Epoxidation: CYP450 oxidation of the furan double bond.[1][2]

-

Ring Opening: The epoxide or hydroxylated intermediate rearranges to form a reactive cis-enedial (e.g., acetylacrolein).[1][2]

-

Adduct Formation: The electrophilic enedial reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cellular damage.[2]

Visualization: Metabolic Activation Pathway

Caption: Figure 1 illustrates the CYP450-mediated bioactivation of the furan ring into reactive enedials, a key liability that must be managed during lead optimization.

Mitigation Strategies

To safely utilize this scaffold, chemists employ specific substitution patterns:

-

Block Metabolic Sites: Substitution at the C5 position (e.g., with halogens, alkyl groups, or aryl rings) hinders oxidation.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the electron density of the furan ring, making it less susceptible to initial CYP oxidation.[2]

-

Rapid Clearance: Designing the molecule for rapid renal clearance can minimize the residence time of reactive intermediates.[2]

Pharmacological Applications & SAR

A. Kinase Inhibitors (VEGFR, EGFR, Cdc7)

Furan-2-carboxamides serve as excellent hinge-binding motifs.[1][2] The amide nitrogen (donor) and carbonyl oxygen (acceptor) form hydrogen bonds with the kinase hinge region.[1][2]

-

Example: Cdc7 Inhibitors (5-heteroaryl-3-carboxamido-2-aryl pyrroles) utilize the carboxamide to orient the molecule within the ATP binding pocket.[1]

-

SAR Insight: Introduction of a bromine atom at the C5 position of the furan ring often increases potency (via halogen bonding or hydrophobic fit) while simultaneously blocking a metabolic soft spot.

B. GPCR Antagonists (Alpha-1 Adrenergic)

Prazosin is the quintessential example of a safe, FDA-approved drug containing a furan-2-ylcarbonyl moiety.[1][2]

-

Structure: Furan-2-ylcarbonyl attached to a piperazine ring.[1][2][3]

-

Safety Note: Despite the presence of the furan ring, Prazosin is safe because its metabolic clearance balances ring oxidation with detoxification pathways, and the specific substitution pattern modulates reactivity.

C. Antiviral Agents (SARS-CoV-2 Mpro)

Recent studies identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as non-peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1]

Visualization: SAR Logic Flow

Caption: Figure 2 depicts the decision matrix for optimizing the furan-2-carboxamide scaffold, highlighting the critical role of C5 substitution.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Furan-2-Carboxamides

Objective: Efficient coupling of furan-2-carboxylic acid with an amine to generate the carboxamide library.[1] Method: Acid Chloride Activation (High Yield, Scalable).[2]

Reagents:

-

Furan-2-carboxylic acid (1.0 equiv)[1]

-

Thionyl chloride (

) or Oxalyl chloride (1.2 equiv)[1][2] -

Triethylamine (

) or DIPEA (2.0 equiv)[1][2]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve furan-2-carboxylic acid in anhydrous DCM.

-

Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of furan-2-carbonyl chloride).

-

Evaporation: Remove solvent and excess chlorinating agent under reduced pressure.[1][2] Re-dissolve the crude acid chloride in anhydrous DCM.

-

Coupling: To a separate flask containing the amine and

in DCM at 0°C, slowly add the acid chloride solution. -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc).[1][2]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography or recrystallization.

Protocol 2: Biological Evaluation (Kinase Inhibition Assay)

Objective: Determine

-

Preparation: Prepare 3x serial dilutions of the furan-2-carboxamide derivative in DMSO.

-

Incubation: Mix kinase (0.2 ng/µL), ATP (

concentration), and substrate (e.g., Poly GT-biotin) in assay buffer. Add compound. -

Reaction: Incubate at room temperature for 1 hour.

-

Detection: Add EDTA (to stop reaction) and Europium-labeled antibody.[1][2] Read fluorescence ratio (665 nm / 615 nm).

-

Analysis: Plot log[inhibitor] vs. response to calculate

using non-linear regression.

Quantitative Data Summary

The following table summarizes reported activities of furan-2-carboxamide derivatives across different therapeutic indications.

| Compound Class | Target | Activity ( | Key Structural Feature | Ref |

| Prazosin | Alpha-1 Adrenergic | Furoyl-piperazine linkage | [1] | |

| Cdc7 Inhibitor | Cdc7 Kinase | 2.7 nM | 5-heteroaryl substitution | [2] |

| Mpro Inhibitor | SARS-CoV-2 Mpro | 1.57 µM | Furan-2-ylmethylene hydrazine | [3] |

| Antimicrobial | S. aureus | MIC = 12.5 µg/mL | 5-bromo-furan-2-carboxamide | [4] |

| Anticancer | HeLa Cells | Naphthoquinone-furan hybrid | [5] |

Future Outlook

The furan-2-carboxamide scaffold remains a potent tool, particularly when "escape from flatland" strategies are applied (e.g., coupling to sp3-rich amines).[1] However, the future lies in bioisosteric replacement —transitioning to thiophene-2-carboxamides or oxazole-carboxamides if metabolic liability becomes a clinical roadblock.[1] Current trends focus on using the furan ring's specific geometry to achieve selectivity in crowded kinase pockets where bulkier rings (phenyl) cannot fit.[1][2]

References

-

Prazosin: A Review of its Pharmacological Properties and Therapeutic Use. Drugs, 1977.[2] Link (Verified via PubChem CID 4893).[1][2]

-

Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. Journal of Medicinal Chemistry, 2010.[1][2] Link[1][2]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 2021.[1] Link

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 2022. Link

-

SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids. Molecules, 2022.[1][2] Link

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022.[1][2] Link

Technical Guide: Furan-Based Carboxamide Building Blocks for Drug Discovery

Executive Summary

The furan-2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of electronic richness, hydrogen-bond acceptor capability, and rigid geometry. While historically associated with metabolic liabilities, modern drug design strategies have successfully repurposed this motif to target kinases (e.g., Akt, Cdc7), G-protein coupled receptors (GPCRs), and bacterial biofilms. This guide provides a technical deep-dive into the structural utility, metabolic risk management, and synthetic protocols for deploying furan-based carboxamides in pharmaceutical development.[1]

Part 1: Structural Significance & Medicinal Chemistry[1][2][3]

The Furan Pharmacophore

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] In the context of carboxamides, the furan-2-carboxamide core serves as a bioisostere for benzamides and thiophene-carboxamides, but with distinct physicochemical profiles.

-

Electronic Properties: Furan is

-excessive (electron-rich), making it susceptible to electrophilic attack.[4] However, the attachment of an electron-withdrawing carboxamide group at the C2 position stabilizes the ring significantly against oxidative degradation compared to alkyl-furans. -

Hydrogen Bonding: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor. More importantly, the geometry of the furan-2-carboxamide allows the carbonyl oxygen and the furan oxygen to orient in a way that can mimic the spatial arrangement of specific peptide bonds or nucleobase features.

-

Solubility: Furan derivatives generally exhibit higher water solubility than their phenyl or thiophene counterparts due to the higher electronegativity of oxygen and the reduced lipophilicity (LogP).

Bioisosteric Comparisons

Table 1 illustrates the physicochemical shifts observed when replacing a phenyl ring with a furan ring in a carboxamide scaffold.

Table 1: Physicochemical Comparison of Aryl Carboxamide Scaffolds

| Scaffold | LogP (Approx) | H-Bond Acceptors | Aromaticity Index | Metabolic Risk |

| Phenyl-carboxamide | High (Lipophilic) | 1 (C=O) | High (Stable) | Low (Benign) |

| Thiophene-carboxamide | Med-High | 1 (C=O) | Medium | Moderate (S-oxidation) |

| Furan-carboxamide | Low (More Polar) | 2 (C=O, Furan-O) | Low | High (Bioactivation) |

Part 2: Metabolic Considerations (The "Furan Problem")

Mechanism of Bioactivation

The primary hesitation in using furan scaffolds is the risk of metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The furan ring can be oxidized to a reactive cis-enedial intermediate, which is a potent electrophile capable of forming covalent adducts with proteins and DNA, leading to hepatotoxicity.[5][6]

Critical Insight: Unsubstituted furan rings are "structural alerts." However, electron-withdrawing groups (EWGs) like carboxamides at the C2 position reduce the electron density of the ring, significantly raising the oxidation potential and lowering the rate of CYP450 epoxidation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between stable clearance and toxic bioactivation.

Caption: Figure 1.[7] Metabolic divergence of furan scaffolds. Electron-withdrawing groups (EWG) favor safe clearance pathways over enedial formation.

Part 3: Synthetic Methodologies

Strategic Synthesis

The synthesis of furan-2-carboxamides is typically achieved via the coupling of furan-2-carboxylic acid (furoic acid) with primary or secondary amines. While acid chlorides (using

Experimental Protocol: High-Throughput Amide Coupling

Objective: Synthesis of a library of N-substituted furan-2-carboxamides. Scale: 1.0 mmol (adaptable).

Reagents:

-

Furan-2-carboxylic acid (1.0 equiv)

-

Amine (

) (1.1 equiv) -

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

-

Activation: In a dry reaction vial, dissolve furan-2-carboxylic acid (112 mg, 1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

-

Coupling: Add HATU (456 mg, 1.2 mmol) to the mixture. Stir for 10 minutes to form the activated ester species. The solution typically turns slightly yellow.

-

Amine Addition: Add the specific amine (1.1 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor progress via LC-MS (Target mass:

). -

Work-up (DCM extraction): Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with:

-

1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

-

Sat.

(2 x 10 mL) – Removes unreacted acid. -

Brine (1 x 10 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) if purity is <95%.

Visualization: Synthetic Workflow

Caption: Figure 2. General synthetic workflow for HATU-mediated furan-2-carboxamide coupling.

Part 4: Case Studies & Applications

Kinase Inhibition (Akt Pathway)

Furan-carboxamides have demonstrated potency as Akt1 kinase inhibitors .[8] The planar furan ring fits into the ATP-binding pocket, while the carboxamide linker orients the "tail" of the molecule to interact with the solvent-exposed region.

-

Example: Pyrazol-furan carboxamide analogues have shown

values in the nanomolar range against Akt1, with selectivity over related AGC kinases.

Antimicrobial & Antibiofilm Agents

Unlike standard antibiotics that kill bacteria, furan-2-carboxamides can act as Quorum Sensing (QS) inhibitors . They mimic the structure of N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria (like P. aeruginosa) to coordinate biofilm formation.

-

Mechanism: Competitive antagonism at the LasR receptor.

-

Advantage: Reduces virulence without imposing strong selective pressure for resistance.

References

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022. Link

-

Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 2016.[8] Link

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024.[9][4] Link

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2013. Link

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 2020. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ijabbr.com [ijabbr.com]

- 5. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijabbr.com [ijabbr.com]

Methodological & Application

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 2,6-Diethylaniline and 2-Furoic Acid

[1]

Strategic Analysis & Scientific Rationale

The Challenge: Sterics vs. Stability

The coupling of 2-furoic acid and 2,6-diethylaniline presents a classic "clash of constraints" in organic synthesis.[1]

-

Nucleophilic Deactivation (Sterics): The primary amine in 2,6-diethylaniline is flanked by two ethyl groups.[1] These alkyl chains create a significant steric barrier (a "cone of protection") around the nitrogen atom, severely retarding the rate of nucleophilic attack on the activated carbonyl species. Standard coupling agents (EDC, DCC) often result in stalled reactions or high rates of activated ester hydrolysis before the amide bond can form.

-

Substrate Sensitivity (Stability): The furan ring is electron-rich and acid-sensitive.[1] While 2-furoic acid is relatively robust, the furan moiety can undergo ring-opening polymerization or decomposition under harsh acidic conditions or extreme thermal stress often required to force hindered couplings.[1]

The Solution: Activation Strategy

To overcome the kinetic barrier imposed by the 2,6-diethyl groups, we must generate a highly electrophilic acylating agent. This guide presents two validated protocols:

-

Method A (The "Process" Route): Conversion to 2-Furoyl Chloride using Oxalyl Chloride.[1] This is the "Gold Standard" for hindered amines, generating a discrete, highly reactive intermediate.[1] We utilize Oxalyl Chloride/DMF over Thionyl Chloride to avoid thermal degradation of the furan ring.

-

Method B (The "Green/Discovery" Route): One-pot coupling using T3P (Propylphosphonic Anhydride) .[1][2] T3P is uniquely suited for hindered anilines due to its high activity and low toxicity, often functioning where HATU/HBTU fail.[1]

Visualizing the Mechanism

The following diagram illustrates the steric blockade and the activation pathways required to bypass it.

Figure 1: Reaction logic demonstrating why high-energy intermediates (Method A & B) are required to overcome the kinetic barrier of the 2,6-diethyl steric blockade.

Critical Parameters & Reagent Table

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 (Acid : Amine) | Slight excess of the hindered amine ensures complete consumption of the activated acid species.[1] |

| Solvent (Method A) | Dichloromethane (DCM) | Inert, low boiling point allows easy removal of excess oxalyl chloride.[1] |

| Solvent (Method B) | Ethyl Acetate or DMF | T3P is supplied in EtOAc/DMF.[1] DMF is preferred if heating >70°C is required.[1] |

| Base | Pyridine or Et3N | Acts as an HCl scavenger (Method A) or proton shuttle (Method B).[1] |

| Temperature | 0°C → RT (Method A) | Low temp prevents furan decomposition during activation.[1] |

| Inert Gas | Nitrogen or Argon | Critical: Acid chlorides are moisture sensitive.[1] |

Protocol A: Acid Chloride via Oxalyl Chloride

Best for: Scale-up, maximum yield, and robust purification.[1]

Step 1: Activation (Synthesis of 2-Furoyl Chloride)[1]

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge: Add 2-Furoic Acid (1.0 equiv) and anhydrous DCM (0.2 M concentration) . The acid may not fully dissolve initially.[1]

-

Catalyst: Add DMF (2-3 drops, catalytic) . Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for smooth reaction at low temp.[1]

-

Addition: Cool the suspension to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.2 equiv) over 10-15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous.

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess oxalyl chloride.

Step 2: Coupling[1][2]

-

Amine Prep: In a separate flask, dissolve 2,6-diethylaniline (1.1 equiv) and Triethylamine (TEA, 2.5 equiv) in anhydrous DCM. Cool to 0°C .[1]

-

Note: Pyridine (3.0 equiv) can be substituted for TEA if a weaker base is desired to minimize side reactions.[1]

-

-

Addition: Add the solution of 2-Furoyl chloride (from Step 1) dropwise to the amine solution.

-

Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

-

Endpoint: Disappearance of the acid chloride (or methyl ester aliquot) and appearance of the amide peak (

).

-

Step 3: Workup[1]

-

Quench: Add saturated

solution. -

Extraction: Separate phases. Extract aqueous layer 2x with DCM.[1]

-

Wash: Wash combined organics with 1M HCl (to remove unreacted aniline and pyridine/TEA) followed by Brine.

-

Dry/Concentrate: Dry over

, filter, and concentrate. -

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: T3P (Propylphosphonic Anhydride)

Best for: Parallel synthesis, "Green" chemistry, and avoiding moisture-sensitive acid chlorides.[1]

Methodology

-

Charge: In a reaction vial, combine 2-Furoic Acid (1.0 equiv) , 2,6-diethylaniline (1.1 equiv) , and Pyridine (3.0 equiv) in Ethyl Acetate (EtOAc) or DMF (if high heat is needed).

-

Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) .

-

Reaction:

-

Initial: Stir at RT for 1 hour.

-

Boost: If conversion is low (due to sterics), heat to 60-70°C for 12-24 hours.

-

Note: T3P is thermally stable and low-epimerizing, allowing for vigorous heating without degrading the furan ring as quickly as thionyl chloride would.[1]

-

-

Workup:

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.[1]

-

1H NMR (DMSO-d6 or CDCl3):

-

Amide NH:[1] Singlet, typically deshielded (8.5 - 10.0 ppm).[1]

-

Furan: Three distinct signals (approx 7.6, 7.2, 6.6 ppm).[1][4]

-

Aromatic (Aniline): Multiplet (7.0 - 7.3 ppm).[1]

-

Ethyl Group:[1] Quartet (approx 2.5-2.7 ppm) and Triplet (approx 1.1-1.2 ppm).[1] Key diagnostic: The methylene quartet will be magnetically distinct if rotation is restricted, though usually averages at RT.[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black/Tar formation | Furan decomposition | Ensure temperature during acid chloride formation does not exceed RT. Use Oxalyl Chloride, not Thionyl Chloride.[1] |

| Low Yield (Method A) | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous.[1] Use a drying tube.[1][5] Check quality of Oxalyl Chloride. |

| Unreacted Amine | Steric hindrance too high | Switch to Method A if using Method B. If using Method A, increase reaction time or add DMAP (0.1 equiv) as a nucleophilic catalyst (use with caution). |

Workflow Decision Tree

Figure 2: Operational decision tree for selecting the appropriate protocol based on scale and available resources.

References

-

Organic Syntheses, Coll.[1][5] Vol. 8, p.498 (1993). Reduction of Carboxylic Acids to Aldehydes: 6-Oxodecanal.[1][5] (Protocol for Oxalyl Chloride activation).[1] [1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] (Review of T3P and Acid Chlorides in process chemistry). [1]

-

Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1] Organic Process Research & Development.[1] (Specifics on T3P for hindered amines).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic grounding for steric hindrance in nucleophilic acyl substitution).

Application Note: N-(2,6-diethylphenyl)furan-2-carboxamide as a Versatile Kinase Inhibitor Scaffold

Abstract

The furan-2-carboxamide moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of protein kinases.[1][2] This application note provides a comprehensive guide for researchers utilizing N-(2,6-diethylphenyl)furan-2-carboxamide as a foundational structure for the development of novel kinase inhibitors. We will explore the hypothesized target profile of this scaffold, its mechanism of action, and provide detailed, field-proven protocols for its characterization. The methodologies outlined herein cover in vitro biochemical assays, cell-based target engagement, and functional cellular assays, establishing a self-validating workflow from initial screening to preliminary efficacy assessment.

Introduction: The Furan-2-Carboxamide Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the furan-2-carboxamide scaffold has emerged as a versatile and synthetically accessible starting point for inhibitor design.[1] Its derivatives have been successfully developed to target a wide array of kinases, including key players in oncogenic signaling such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Axl, and Akt.[2][3][4][5][6]

The N-(2,6-diethylphenyl)furan-2-carboxamide structure combines the furan-carboxamide core with a 2,6-diethylphenyl group. The disubstituted phenyl ring is a common feature in Type I and Type II kinase inhibitors, designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, often influencing inhibitor potency and selectivity. This document serves as a practical guide for researchers aiming to characterize the inhibitory potential of this specific compound and its future analogs.

Physicochemical Properties & Compound Handling

Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results.

-

Appearance: Typically a white to off-white solid.

-

Solubility: Expected to be poorly soluble in aqueous buffers but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.

-

Storage: Store desiccated at -20°C. Protect from light.

-

Stock Solution Preparation:

-

Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO.

-

Warm the vial gently (to 37°C) and vortex thoroughly to ensure complete dissolution.

-

Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles.

-

For cellular assays, prepare intermediate dilutions from the primary stock in DMSO before diluting into culture media. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Hypothesized Target Profile & Mechanism of Action

Based on extensive research into related furan-2-carboxamide derivatives, N-(2,6-diethylphenyl)furan-2-carboxamide is hypothesized to function as an ATP-competitive kinase inhibitor .[3] The planar furan-carboxamide core can form key hydrogen bonds with the kinase hinge region, while the diethylphenyl group explores adjacent hydrophobic pockets.

Table 1: Potential Kinase Targets for the Furan-2-Carboxamide Scaffold

| Kinase Family/Target | Role in Disease | Rationale for Inhibition | Representative References |

| VEGFR/PDGFR | Angiogenesis, Tumor Growth | Inhibition blocks tumor blood supply and proliferation. | [3][4][7][8] |

| Axl (TAM Family) | Metastasis, Drug Resistance | Overcomes resistance to other targeted therapies. | [5][6][9][10] |

| Akt (AGC Family) | Cell Survival, Proliferation | A central node in oncogenic signaling pathways. | [2] |

| FLT3 | Hematological Malignancies | A key driver in Acute Myeloid Leukemia (AML). | [3] |

The initial step in characterizing this compound is to perform a broad kinase panel screen to identify primary targets, followed by detailed validation using the protocols below.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a universal method for determining a compound's half-maximal inhibitory concentration (IC50) against a purified kinase using a luminescence-based ATP detection assay. The principle is that active kinases consume ATP; thus, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

-

Purified active kinase of interest (e.g., VEGFR-2, Axl)

-

Kinase-specific peptide substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at 2x the final desired concentration, typically near the Km for the kinase)

-

N-(2,6-diethylphenyl)furan-2-carboxamide (Compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate-based luminometer

Methodology:

-

Compound Plating: Prepare a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold dilution starting from 100 µM is recommended.

-

Using a liquid handler or manual pipette, transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

-

Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. Add 10 µL of this solution to each well, except for the "no enzyme" wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. Add 10 µL to all wells to start the kinase reaction. The final reaction volume is 21 µL.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase's activity.

-

ATP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol determines if the compound can inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. This is a critical step to confirm that the compound is cell-permeable and engages its intended target. Here, we use the Axl signaling pathway as an example.

Materials:

-

MDA-MB-231 breast cancer cells (express high levels of Axl).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Gas6 (Growth arrest-specific 6), the ligand for Axl.

-

Compound stock solution.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer system, and Western blot reagents.

-

Primary antibodies: anti-phospho-Axl (p-Axl), anti-total-Axl (t-Axl), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody and ECL substrate.

Methodology:

-

Cell Plating: Seed MDA-MB-231 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal kinase activity.

-

Compound Treatment: Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

-

Ligand Stimulation: Stimulate the cells by adding Gas6 (e.g., 200 ng/mL) for 15 minutes to activate Axl kinase. Include a non-stimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.

-

Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with the primary antibody (e.g., anti-p-Axl) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and image the blot using a chemiluminescence detector.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total-Axl and then for GAPDH.

Protocol 3: Cell Viability / Anti-Proliferative Assay

This protocol measures the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HUVEC for anti-angiogenic effects, or a tumor line dependent on a target kinase like MV4-11 for FLT3).

-

Complete growth medium.

-

Compound stock solution.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

-

White, clear-bottom 96-well cell culture plates.

-

Plate-based luminometer.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

-

Compound Addition: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence using a plate reader.

Data Analysis and Interpretation

-

Biochemical IC50: Raw luminescence data should be normalized. The "vehicle control" (DMSO) represents 0% inhibition, and the "no enzyme" control represents 100% inhibition. Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot: Densitometry should be used to quantify the band intensities. The ratio of p-Axl to t-Axl (or GAPDH) should be calculated and normalized to the stimulated vehicle control. A dose-dependent decrease in the p-Axl/t-Axl ratio indicates effective target engagement.

-

Cell Viability GI50: Normalize the data with the vehicle-treated cells representing 100% viability. Plot the % viability versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

References

- (2025). Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. Benchchem.

- BenchChem. (2025). Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. BenchChem.

- Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry.

- Cai, Z., et al. (2009). ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside.

- Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics.

- Liu, X., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry.

- Lee, H., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Zhang, Y., et al. (2022).

- Wipf, P., et al. (2009). Synthesis and Biological Evaluation of a Furanosteroid Library of PI3-kinase Inhibitors. D-Scholarship@Pitt.

- Aziz, M.A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry.

- El-Damasy, D.A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.

- Panda, S.S., et al. (2025). Synthesis and biological evaluation of some novel furan derivatives.

- Liu, X., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors.

- Chemdiv. N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide. Chemdiv Website.

- Shchavbinska, O. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer.

- Adooq Bioscience. VEGFR inhibitors. Adooq Bioscience Website.

- Nerviano Medical Sciences S.r.l. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry.

- OTAVAchemicals. VEGFR inhibitor. OTAVAchemicals Website.

- Anandakumar, C.S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry.

- Abdel-Mottaleb, Y., et al. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. Bioorganic & Medicinal Chemistry Letters.

- Zhang, W., et al. (2017). Novel pan-tam inhibitors and mer/axl dual inhibitors.

- BenchChem. N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. BenchChem Website.

- Cayman Chemical. ABT-869 (Linifanib, CAS Number: 796967-16-3). Cayman Chemical Website.

- Various Authors. (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.

- Axon Medchem. ABT 869 | Linifanib | RTK inhibitor. Axon Medchem Website.

- Santa Cruz Biotechnology. ABT-869. SCBT Website.

- ResearchGate. (2021). The chemical structure of ABT-869.

- Chemical-Kinomics Lab. Drug Discovery - Inhibitor. Chemical-Kinomics Lab Website.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. adooq.com [adooq.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017059280A1 - Novel pan-tam inhibitors and mer/axl dual inhibitors - Google Patents [patents.google.com]

N-(2,6-diethylphenyl)furan-2-carboxamide intermediate for S1P4 antagonists

Application Note: Synthesis and Utilization of N-(2,6-diethylphenyl)furan-2-carboxamide as a Scaffold for Selective S1P4 Antagonists

Abstract

This application note details the optimized synthesis and biological evaluation of N-(2,6-diethylphenyl)furan-2-carboxamide , a critical intermediate scaffold in the development of selective Sphingosine-1-Phosphate Receptor 4 (S1P4) antagonists. While S1P1 modulators (e.g., fingolimod) are established in multiple sclerosis therapy, S1P4 remains a high-value target for immunomodulation in viral infections (e.g., influenza) and cancer immunotherapy due to its restricted expression in lymphoid and hematopoietic tissues. This guide addresses the specific synthetic challenge posed by the steric hindrance of the 2,6-diethylphenyl moiety and provides a validated downstream functional assay protocol.

Scientific Context & Rational Design

The S1P4 receptor couples primarily to

The Scaffold Significance: The N-(2,6-diethylphenyl)furan-2-carboxamide structure is not merely a linker; it is the "selectivity filter" of the molecule.

-

Hydrophobic Pocket Fit: The bulky 2,6-diethyl substitution forces the phenyl ring out of planarity with the amide bond (orthogonal conformation). This twist is essential for fitting into the hydrophobic pocket unique to S1P4, differentiating it from S1P1 and S1P3.

-

Furan Core: Acts as a bioisostere for the phenyl rings found in earlier lipid modulators, improving solubility and providing vectors for 5-position substitution (typically with electron-deficient aryl groups like 2,5-dichlorophenyl) to enhance potency.

Chemical Synthesis Protocol

Challenge: The 2,6-diethylaniline is significantly less nucleophilic than unsubstituted anilines due to steric crowding around the amine. Standard peptide couplings (EDCI/HOBt) often suffer from low yields or long reaction times. Solution: This protocol utilizes an Acid Chloride Activation route to drive the reaction to completion.

Materials

-

Reagent A: Furan-2-carboxylic acid (or 5-bromo-furan-2-carboxylic acid if pre-functionalization is desired).

-

Reagent B: 2,6-Diethylaniline (98%+ purity).

-

Activator: Oxalyl chloride (

) + Catalytic DMF. -

Base:

-Diisopropylethylamine (DIPEA) or Pyridine. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: In Situ Generation of Furoyl Chloride

-

Dissolve Furan-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Cool the solution to 0°C in an ice bath.

-

Add Oxalyl chloride (1.2 equiv) dropwise.

-

Add 1 drop of anhydrous DMF (catalyst). Observation: Vigorous gas evolution (

, -

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Optional: Concentrate in vacuo to remove excess oxalyl chloride if the substrate is sensitive, then re-dissolve in DCM. For this scaffold, direct use is usually acceptable.

Step 2: Sterically Hindered Amide Coupling

-

In a separate flask, dissolve 2,6-diethylaniline (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (10 mL).

-

Cool the aniline solution to 0°C.

-

Slowly cannulate or drip the Furoyl Chloride solution (from Step 1) into the aniline solution over 15 minutes. Control Point: Exotherm control is vital to prevent side reactions.

-

Allow the mixture to warm to RT and stir for 12–16 hours.

-

Note: Due to the ethyl groups, this reaction is slower than with dimethylaniline.

-

-

Monitor: Check via TLC (Hexane:EtOAc 4:1) or LC-MS. The acid chloride should be consumed.

Step 3: Work-up and Purification

-

Quench with saturated aqueous

. -

Extract with DCM (

mL). -

Wash combined organics with 1M HCl (to remove unreacted aniline/DIPEA), then Brine.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (0-20% EtOAc in Hexanes).

-

Target Appearance: Off-white to pale yellow solid.

-

Visualization: Synthesis Workflow

Caption: Figure 1. Optimized acid-chloride mediated synthesis route to overcome steric hindrance of the 2,6-diethylaniline moiety.

Analytical Specifications (Quality Control)

To ensure the intermediate is suitable for downstream SAR (e.g., Suzuki coupling at the furan 5-position), it must meet these criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Acetonitrile/Water) | > 98% (Area under curve) |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Diagnostic peaks: Amide NH (~9.8 ppm, s), Furan protons (3H), Ethyl CH2 (q), Ethyl CH3 (t). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ consistent with formula (Calc: ~243.3 Da). |

| Residual Solvent | GC-Headspace | DCM < 600 ppm (Critical for biological assays). |

Functional Validation Protocol: GTP S Binding Assay

Once the intermediate is converted to the final antagonist (or if testing the scaffold itself for weak affinity), the GTP

Assay Principle

S1P4 activation catalyzes the exchange of GDP for GTP on the G

Protocol

-

Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing human S1P4. Homogenize and store membranes at -80°C.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

, 0.1% Fatty Acid-Free BSA, 10 -

Incubation:

-

Mix 5–10

g membrane protein with test compound (the Furan amide) at varying concentrations (0.1 nM – 10 -

Add

concentration of S1P agonist (typically 10–50 nM). -

Add 0.1 nM

. -

Incubate for 30–60 minutes at 30°C.

-

-

Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

.

Visualization: S1P4 Signaling & Antagonism

Caption: Figure 2. Mechanism of Action. The furan antagonist competes for the S1P4 pocket, preventing Gi-mediated reduction of cAMP and subsequent immune cell trafficking.

References

-

Guerrero, M., et al. (2011). "Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists."[2][3] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3637.

-

Urbano, M., et al. (2011). "SAR analysis of innovative selective small molecule antagonists of sphingosine-1-phosphate 4 (S1P4) receptor."[4] Bioorganic & Medicinal Chemistry Letters, 21(22), 6739-6745.

-

Rosen, H., & Roberts, E. "Sphingosine-1-phosphate Receptor Antagonists."[4] (Relating to the CYM-50xxx series). Scripps Research Institute / Molecular Libraries Probe Production Centers Network.[5][6]

- Czeloth, N., et al. (2005). "Sphingosine-1-phosphate signaling regulates cell fate and survival in the immune system." Journal of Immunology. (Context for S1P4 in lymphoid tissue).

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SAR analysis of innovative selective small molecule antagonists of sphingosine-1-phosphate 4 (S1P₄) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Solvent Selection and Recrystallization Protocol for N-(2,6-Diethylphenyl)furan-2-carboxamide

Introduction & Chemical Profiling

N-(2,6-diethylphenyl)furan-2-carboxamide (Molecular Weight: 243.30 g/mol ) is a sterically hindered aromatic amide. In drug development and synthetic chemistry, isolating this compound in high purity is critical, as residual coupling reagents or unreacted 2,6-diethylaniline can severely poison downstream catalytic steps.

The structural dichotomy of this molecule dictates its solubility profile:

-

The Furan-2-Carboxamide Core: Highly polarizable and capable of forming strong intermolecular hydrogen bonds (acting as both H-bond donor via N-H and acceptor via C=O and furan oxygen).

-

The 2,6-Diethylphenyl Moiety: Extremely lipophilic and sterically bulky. The ortho-ethyl groups force the phenyl ring out of coplanarity with the amide bond, disrupting optimal crystal lattice packing.

Because of this steric twisting, the compound exhibits a lower melting point and weaker lattice energy compared to unsubstituted phenyl amides. Consequently, inappropriate solvent selection frequently leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization [1].

Thermodynamic Rationale for Solvent Selection

The fundamental principle of recrystallization is to exploit the temperature-dependent solubility gradient of the target compound. For N-(2,6-diethylphenyl)furan-2-carboxamide, the solvent system must be capable of breaking the robust amide hydrogen-bond network at elevated temperatures while failing to solvate the bulky lipophilic diethylphenyl group at room temperature [2].

-

Why Single Solvents Often Fail: Highly polar solvents (like pure ethanol) dissolve the compound too well even at low temperatures, resulting in poor recovery yields. Conversely, non-polar solvents (like pure hexanes) cannot disrupt the amide hydrogen bonds, leaving the crude material largely insoluble even at reflux.

-

The Binary System Advantage: A binary solvent system—specifically Ethyl Acetate / Hexanes —provides precise thermodynamic control. Ethyl acetate (the primary solvent) acts as a hydrogen-bond acceptor to solvate the furan-carboxamide core. Hexanes (the anti-solvent) selectively desolvates the lipophilic diethylphenyl ring, driving supersaturation and controlled nucleation [3].

Figure 1: Logical workflow for empirical solvent screening of aromatic amides.

Empirical Solvent Data & Selection Matrix

To establish a self-validating system, a solvent screen must be evaluated against the dielectric constant (

Table 1: Solvent System Evaluation Matrix

| Solvent System | Primary Solvent | Anti-Solvent | Mixed Dielectric Constant ( | Suitability & Mechanistic Rationale |

| Ethyl Acetate / Hexanes | EtOAc ( | Hexanes ( | ~2.5 - 4.0 | Optimal. EtOAc solvates the amide H-bonds; Hexanes selectively desolvate the lipophilic ring, preventing oiling out. |

| Ethanol / Water | EtOH ( | Water ( | ~30 - 60 | Moderate. High risk of oiling out. The extreme hydrophobicity of the 2,6-diethylphenyl group causes rapid liquid-liquid separation in water. |

| Toluene | Toluene ( | N/A | 2.4 | Good. Suitable for single-solvent recrystallization if the crude is highly pure, but poor at removing structurally similar lipophilic impurities. |

| DCM / Methanol | DCM ( | MeOH ( | ~15 - 20 | Poor. DCM is too volatile; rapid evaporation leads to amorphous precipitation rather than highly ordered crystalline growth. |

Optimized Binary Recrystallization Protocol (EtOAc/Hexanes)

This step-by-step methodology is designed to yield >98% purity while maximizing mass recovery. The causality behind each step ensures the protocol acts as a self-validating system.

Phase 1: Primary Dissolution

-

Weighing: Transfer the crude N-(2,6-diethylphenyl)furan-2-carboxamide into an appropriately sized Erlenmeyer flask.

-

Solvation: Add 3–5 volumes (v/w) of Ethyl Acetate.

-

Heating: Place the flask on a stirring hotplate. Heat the suspension to 65 °C (just below the EtOAc boiling point of 77 °C) until complete dissolution occurs. Rationale: Keeping the temperature below boiling prevents rapid solvent loss which skews the binary ratio.

Phase 2: Anti-Solvent Titration & Nucleation

-

Hot Filtration (Optional): If mechanical impurities or insoluble degradation products are present, rapidly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization in the stem.

-

Titration: While maintaining the solution at 65 °C, begin dropwise addition of hot Hexanes (60 °C) via an addition funnel. Continue until the solution becomes faintly turbid (the "cloud point").

-

Re-clarification: Add 1–2 drops of hot Ethyl Acetate until the solution is perfectly clear again. Rationale: This places the thermodynamic state of the solution exactly on the saturation curve, ensuring maximum yield upon cooling.

Phase 3: Maturation & Isolation

-

Slow Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2–3 hours. Do not disturb or agitate the flask. Rationale: Slow cooling promotes the growth of large, pure crystals by allowing impurities time to diffuse away from the growing crystal lattice.

-

Thermal Shock: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

-

Harvesting: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 1–2 volumes of ice-cold Hexanes to remove residual mother liquor.

-

Desiccation: Dry the crystals under high vacuum (

1 mbar) at 40 °C for 12 hours to remove all intercalated solvent molecules.

Figure 2: Step-by-step workflow for the binary recrystallization of furan-2-carboxamides.

Troubleshooting "Oiling Out" and Polymorphism

Despite precise solvent selection, the steric bulk of the 2,6-diethylphenyl group makes this compound susceptible to crystallization failures.

-

Symptom: The compound forms a separate liquid layer (oils out) instead of crystallizing.

-

Causality: The melting point of the crude mixture has been depressed below the boiling point of the solvent due to impurities, or the cooling gradient was too rapid, trapping the compound in a supercooled liquid state [1].

-

Intervention: Re-heat the mixture until it forms a single homogeneous phase. Add 10-15% more Ethyl Acetate to reduce the saturation concentration, then cool at a much slower rate (e.g., inside a turned-off water bath). Alternatively, introduce a microscopic seed crystal of pure N-(2,6-diethylphenyl)furan-2-carboxamide at 40 °C to bypass the nucleation energy barrier.

-

-

Symptom: No crystallization occurs even at 0 °C.

-

Causality: The system is supersaturated but lacks a nucleation site.

-

Intervention: Vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions in the glass provide high-energy surfaces that catalyze lattice formation.

-

References

Application Note & Protocol: A Comprehensive Guide to the Schotten-Baumann Synthesis of Furan Carboxamides

Abstract

This document provides a detailed protocol and in-depth scientific guide for the synthesis of furan carboxamides via the Schotten-Baumann reaction. Furan carboxamides are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3][4] The Schotten-Baumann reaction, a robust and versatile method for amide bond formation, is particularly well-suited for this synthesis.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.

Introduction: The Significance of Furan Carboxamides and the Schotten-Baumann Approach

The furan moiety is a privileged scaffold in medicinal chemistry, and its carboxamide derivatives have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4] The synthesis of these compounds often relies on the efficient formation of a stable amide bond between a furan-based acyl donor and an amine.

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, provides an effective method for synthesizing amides from amines and acyl chlorides.[5][6][8][9] The reaction is typically carried out under biphasic conditions, with an aqueous base and an organic solvent, which has come to be known as "Schotten-Baumann conditions".[10][11] This approach is advantageous as it uses inexpensive and environmentally friendly reagents like water and inorganic bases.[12] The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the amine nucleophile, and drives the reaction equilibrium towards the formation of the amide product.[6][10]

Reaction Mechanism: A Step-by-Step Elucidation

The Schotten-Baumann synthesis of furan carboxamides proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the furan-2-carbonyl chloride, leading to the formation of a tetrahedral intermediate.[5][7][8]

-

Proton Transfer & Elimination: The base in the reaction mixture facilitates the deprotonation of the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.[5][6]

-

Acid Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the base (e.g., sodium hydroxide) to form a salt and water, thus preventing the protonation of the unreacted amine.[6][10]

Visualizing the Mechanism

Caption: The reaction mechanism of the Schotten-Baumann synthesis.

Experimental Protocol: Synthesis of N-benzyl-2-furancarboxamide

This protocol details the synthesis of a representative furan carboxamide, N-benzyl-2-furancarboxamide, from furan-2-carbonyl chloride and benzylamine.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Furan-2-carbonyl chloride | C₅H₃ClO₂ | 130.53 | 1.31 g (10 mmol) | Corrosive and moisture-sensitive.[13][14] Handle in a fume hood. |

| Benzylamine | C₇H₉N | 107.15 | 1.07 g (1.1 mL, 10 mmol) | Corrosive and flammable. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~20 mL (10% aq. sol.) | Base for reaction and workup. |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ~100 mL | Organic solvent for reaction and extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1M aq. sol.) | For workup to remove excess amine. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | For workup. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~5 g | Drying agent. |

Step-by-Step Procedure

-

Preparation of Furan-2-carbonyl chloride: Furan-2-carbonyl chloride can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride.[14] Alternatively, it is commercially available. It is crucial to use freshly distilled or a newly opened bottle of furan-2-carbonyl chloride as it is sensitive to moisture and can hydrolyze to 2-furoic acid, which will not react under these conditions.[13]

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10 mmol) in 50 mL of dichloromethane.

-

Add 20 mL of 10% aqueous sodium hydroxide solution to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.[13]

-

-

Acylation:

-

Dissolve furan-2-carbonyl chloride (1.31 g, 10 mmol) in 20 mL of dry dichloromethane.

-

Add the furan-2-carbonyl chloride solution dropwise to the cooled and vigorously stirred amine solution over 15-20 minutes using a dropping funnel.[13] Maintaining a low temperature during the addition helps to control the exothermic reaction and minimize side reactions.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to observe the disappearance of the starting materials and the formation of the product.[13]

-

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 25 mL of 1M HCl (to remove any unreacted benzylamine), 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 25 mL of brine (to reduce the solubility of organic material in the aqueous phase).[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-benzyl-2-furancarboxamide.[13]

-

Visualizing the Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Schotten-Baumann Reaction [organic-chemistry.org]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

microwave-assisted synthesis of sterically hindered furan-2-carboxamides

Topic: Microwave-Assisted Synthesis of Sterically Hindered Furan-2-Carboxamides Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Microwave-Assisted Synthesis of Sterically Hindered Furan-2-Carboxamides

Executive Summary